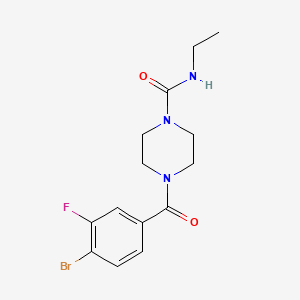![molecular formula C14H21N3O3 B7588735 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid, also known as IPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid exerts its therapeutic effects by inhibiting the aggregation of amyloid beta and increasing the levels of dopamine in the brain. 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid binds to the amyloid beta protein, preventing it from forming plaques in the brain. Additionally, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid inhibits the enzyme that breaks down dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. It can cross the blood-brain barrier and reach the brain, where it exerts its therapeutic effects. 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has also been shown to have antioxidant properties, which can protect against oxidative stress in the brain.
实验室实验的优点和局限性
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities, making it suitable for large-scale experiments. However, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has some limitations, including its high cost and limited solubility in water.
未来方向
There are several future directions for 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid research. One area of focus is the development of more efficient synthesis methods that can produce 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid at a lower cost. Additionally, researchers are exploring the potential of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid and its potential side effects.
In conclusion, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid is a promising chemical compound that has potential therapeutic applications in the treatment of neurological disorders. Its ability to inhibit the aggregation of amyloid beta and increase dopamine levels in the brain make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成方法
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid can be synthesized using several methods, including the reaction of imidazole with 3-(bromomethyl) piperidine, followed by the reaction with propanoic acid. Another method involves the reaction of 3-(bromomethyl) piperidine with imidazole, followed by the reaction with 3-bromopropionic acid. These methods have been optimized to produce high yields of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid.
科学研究应用
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid can inhibit the aggregation of amyloid beta, a protein that forms plaques in the brain of Alzheimer's patients. Additionally, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.
属性
IUPAC Name |
3-[1-(3-imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-13(5-8-16-9-6-15-11-16)17-7-1-2-12(10-17)3-4-14(19)20/h6,9,11-12H,1-5,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNNHNAQYJYRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CN=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
